5-Bromo-3-cyano-2-iodobenzoic acid
Overview
Description
5-Bromo-3-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-iodobenzoic acid typically involves halogenation and cyanation reactions. One common method starts with 3-bromo-5-iodobenzoic acid, which undergoes a cyanation reaction to introduce the cyano group at the 3-position. The reaction conditions often involve the use of a suitable cyanating agent, such as copper(I) cyanide, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group to an amine.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Aminobenzoic acids.
Scientific Research Applications
5-Bromo-3-cyano-2-iodobenzoic acid is used in several scientific research applications:
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The cyano and halogen substituents influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
5-Bromo-2-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-Cyano-5-iodobenzoic acid: Lacks the bromine substituent, which can influence its chemical behavior and utility in synthesis.
Uniqueness
5-Bromo-3-cyano-2-iodobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and iodine) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.
Properties
IUPAC Name |
5-bromo-3-cyano-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSJNWJPUORVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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